(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . A method for synthesizing 2,3-dihydrobenzo[b][1,4]dioxin derivatives involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 2,3-dihydrobenzo[b][1,4]dioxin core structure. The 3-methyl group and the (4-(pyridin-2-yloxy)piperidin-1-yl)methanone group are attached to this core .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of compounds with similar structural components for antimicrobial purposes. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives from amino-substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, evaluating their antimicrobial activity against various bacterial and fungal strains. Their work suggests the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Spectroscopic Analysis
Studies have also focused on the structural characterization and analysis of compounds with benzodioxin and piperidine moieties. Prasad et al. (2018) synthesized a novel bioactive heterocycle and conducted Hirshfeld surface analysis to understand its antiproliferative activity, showcasing the importance of structural analysis in assessing biological activity (Prasad et al., 2018).
Molecular Interaction Studies
Research on molecular interactions and receptor affinity is another significant application. Shim et al. (2002) examined the antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, demonstrating the utility of these compounds in studying receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).
Synthesis of Novel Compounds
Furthermore, the synthesis of novel compounds for potential therapeutic applications remains a key area of interest. Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of new pyrazoline derivatives, contributing to the ongoing search for new antimicrobial agents (Kumar et al., 2012).
Future Directions
properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-19(26-17-7-3-2-6-16(17)24-14)20(23)22-12-9-15(10-13-22)25-18-8-4-5-11-21-18/h2-8,11,14-15,19H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOXMMSKBUSGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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